
(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .
Synthesis Analysis
While specific synthesis methods for “(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine” are not available, trifluoromethyl-containing compounds can be synthesized through various methods. For instance, 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Chemical Reactions Analysis
The reactivity of “(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine” would depend on the specific conditions and reactants used. Trifluoromethyl groups are known to be electron-withdrawing, which can influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine” would depend on its specific molecular structure. Trifluoromethyl groups are known to be highly electronegative, which can influence properties like polarity and acidity .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
1192152-66-1 |
|---|---|
Nom du produit |
(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine |
Formule moléculaire |
C10H9F3N2 |
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)-1H-indol-5-yl]methanamine |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)9-4-7-3-6(5-14)1-2-8(7)15-9/h1-4,15H,5,14H2 |
Clé InChI |
NBNIQGRWWWXPAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CN)C=C(N2)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B8705651.png)








![5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8705713.png)


![N-[4-[2-Acetyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B8705730.png)
